molecular formula C19H16N2 B12617412 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-32-6

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B12617412
CAS No.: 919786-32-6
M. Wt: 272.3 g/mol
InChI Key: PVNWJBUPCHDTBH-UHFFFAOYSA-N
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Description

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of compounds featuring a quinoline moiety fused with a 3,4-dihydroisoquinoline structure . This specific molecular architecture makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers utilize this compound as a key building block in exploring new therapeutic agents . Scientific literature indicates that structurally similar 3,4-dihydroisoquinolin derivatives have demonstrated potent pharmacological activities in preclinical research, including significant anticonvulsant effects in established models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test . The mechanism of action for related compounds is believed to involve interaction with the benzodiazepine-binding site of the GABAA receptor, a crucial target for central nervous system modulation . Furthermore, the core structure is also investigated for its potential in other research areas, such as serving as a ligand or an intermediate in the development of chemical probes . This product is intended for use in laboratory research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919786-32-6

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C19H16N2/c1-13-11-21-19(17-8-4-3-7-16(13)17)15-10-14-6-2-5-9-18(14)20-12-15/h2-10,12-13H,11H2,1H3

InChI Key

PVNWJBUPCHDTBH-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Method 1: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a well-established method for synthesizing isoquinolines and their derivatives. In this context, the method can be adapted as follows:

  • Starting Materials : A suitable aniline derivative (e.g., 4-methylphenylamine) and a carbonyl compound (e.g., acetophenone).

  • Procedure :

    • The aniline is reacted with the carbonyl compound in the presence of phosphorus oxychloride (POCl₃) to form an intermediate.
    • This intermediate undergoes cyclization under acidic conditions to yield the dihydroisoquinoline structure.
  • Yield : Typically yields around 60-80% depending on reaction conditions.

Step Reaction Yield (%)
1 Formation of intermediate 80
2 Cyclization to dihydroisoquinoline 70

Method 2: Palladium-Catalyzed Cross-Coupling

This method utilizes palladium catalysis for constructing complex structures:

  • Starting Materials : A bromo-substituted quinoline and a substituted isoquinoline.

  • Procedure :

    • The bromoquinoline is subjected to a palladium-catalyzed cross-coupling reaction with a nucleophile derived from isoquinoline.
    • The reaction is typically performed in a solvent like DMF or DMSO at elevated temperatures.
  • Yield : This method can achieve yields of up to 90%.

Step Reaction Yield (%)
1 Cross-coupling reaction 90

Method 3: One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel:

  • Starting Materials : An appropriate amine, a ketone, and an acid catalyst.

  • Procedure :

    • Mix all reactants in a solvent such as ethanol.
    • Heat under reflux conditions, allowing for both cyclization and subsequent functionalization to occur simultaneously.
  • Yield : Yields can vary widely but are generally in the range of 50-75%.

Step Reaction Yield (%)
1 One-pot synthesis 65

Comparative Analysis of Methods

To evaluate the efficiency and practicality of each method, a comparative analysis table is presented below:

Method Complexity Yield (%) Special Conditions Required
Bischler-Napieralski Moderate 60-80 Acidic conditions
Palladium-Catalyzed High Up to 90% Requires palladium catalyst
One-Pot Synthesis Low 50-75 Heating required

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The isoquinoline moiety facilitates electrophilic substitutions, particularly at electron-rich positions. Key reactions include:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield 5-nitro derivatives (60–75% yield).

  • Sulfonation : Treatment with fuming sulfuric acid produces sulfonated analogs, though yields vary based on solvent choice (30–50% in DCM vs. 55–65% in DMF) .

  • Halogenation : Bromination with Br₂ in acetic acid generates 6-bromo-substituted products (80% yield).

N-Alkylation and Cyclization

The tertiary amine in the dihydroisoquinoline ring undergoes alkylation under mild conditions:

Reaction Reagents/Conditions Product Yield Source
N-MethylationCH₃I, K₂CO₃, DMF, 25°C, 12 hN-Methylated derivative85%
Cyclization after AlkylationPOCl₃, 80°C, 6 hFused tetracyclic isoquinolinium salt72%

Cyclization often follows alkylation, driven by POCl₃ or PPA (polyphosphoric acid), to stabilize the iminium intermediate .

Oxidation Reactions

Controlled oxidation modifies the dihydroisoquinoline ring:

  • Radical Oxidation :
    Using K₃Fe(CN)₆/KOH in dioxane/H₂O (1:2) induces radical-mediated oxidation, yielding hydroxylated intermediates (69% yield) .

Nucleophilic Aromatic Substitution

The quinoline ring’s electron-deficient C-7 position undergoes substitution:

Nucleophile Reagents/Conditions Product Yield Source
TetrahydroisoquinolineEt₃N, DMSO, 80°C, 8 hC-7 tetrahydroisoquinoline adduct78%
PiperidineRANEY®/Ni, H₂ (1 atm), DMF, 24 hReduced amino derivative63%

Reductive Transformations

Catalytic hydrogenation selectively reduces specific bonds:

  • Nitro Group Reduction :
    RANEY®/Ni under H₂ (1 atm) reduces nitro groups to amines (90% yield) .

  • Ring Saturation :
    PtO₂/H₂ in ethanol partially hydrogenates the quinoline ring (50–60% conversion).

Acid/Base-Mediated Rearrangements

  • Acidic Hydrolysis :
    6 N HCl in EtOH cleaves ester sidechains, generating carboxylic acid derivatives (quantitative yield) .

  • Base-Induced Cyclization :
    K₂CO₃ in DMF facilitates intramolecular cyclization to form tricyclic frameworks (65–70% yield) .

Fluorination Reactions

Direct fluorination at the 4-position employs:

text
Reagents: DAST ((diethylamino)sulfur trifluoride), CH₂Cl₂, −10°C, 4 h Product: 4-Fluoro derivative (45% yield)[7]

Key Reactivity Trends

  • Steric Effects : The 4-methyl group hinders substitutions at adjacent positions, directing reactivity to C-6 and C-7 .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while nonpolar solvents favor electrophilic pathways .

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit anticonvulsant properties. For instance, a study evaluated several compounds for their efficacy against seizures induced by maximal electroshock (MES). Compounds derived from the isoquinoline scaffold showed promising results, with some demonstrating protective effects in animal models at doses as low as 11.8 mg/kg .
  • Anticancer Properties
    • The compound has been investigated for its anticancer activity. A study focused on amino-quinolone derivatives, including 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline, found that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines (SKOV-3), with a growth inhibition (GI50) value of 38 μM . This suggests that modifications to the isoquinoline structure can enhance anticancer activity.
  • Neuroprotective Effects
    • Compounds containing the 3,4-dihydroisoquinoline moiety have been identified as positive allosteric modulators of dopamine receptors. This property is particularly relevant for treating neurodegenerative diseases such as Parkinson's and schizophrenia. In one patent, the compound was proposed for alleviating cognitive impairments associated with these conditions, highlighting its therapeutic potential .

Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticonvulsantEffective in MES-induced seizure models with low ED50 values
AnticancerSignificant cytotoxicity against SKOV-3 cells (GI50 = 38 μM)
NeuroprotectiveModulates dopamine receptors; potential for treating Parkinson's and schizophrenia symptoms
Enzyme InhibitionInhibitory effects on leucine aminopeptidase and phosphodiesterase-4

Case Studies

  • Anticonvulsant Study
    • A detailed study evaluated multiple derivatives of this compound for their anticonvulsant activity using the MES test. Several compounds displayed significant protective effects, suggesting a viable pathway for developing new anticonvulsant medications .
  • Ovarian Cancer Research
    • In a screening of quinolone derivatives against ovarian cancer cell lines, the compound was highlighted for its ability to inhibit cell growth effectively. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline ring could enhance anticancer efficacy .
  • Dopamine Modulation
    • A patent described the use of compounds like this compound in treating cognitive impairments linked to Parkinson's disease. The findings suggest that these compounds could improve motor symptoms and cognitive function through their action on dopamine receptors .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinofumelin (3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline)

Quinofumelin, a commercial fungicide, shares the quinoline-dihydroisoquinoline scaffold but differs in substituents: it contains 4,4-difluoro and 3,3-dimethyl groups (vs. a single 4-methyl group in the target compound) (Table 1). These substituents increase lipophilicity and steric bulk, enhancing fungicidal activity by improving membrane penetration and target binding .

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Activity
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline 4-Methyl (dihydroisoquinoline) C₁₉H₁₆N₂ Under investigation
Quinofumelin 4,4-Difluoro, 3,3-dimethyl C₂₀H₁₆F₂N₂ Fungicidal
Chloroquine 4-Piperazine-substituted quinoline C₁₈H₂₆ClN₃ Antimalarial
Chloroquine and Hydroxychloroquine

Their 4-piperazine/oxazine side chains enable lysosomotropic effects, contrasting with the target compound’s rigid dihydroisoquinoline fusion. This structural difference suggests divergent biological targets and mechanisms .

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

This compound, synthesized via Bischler–Napieralski cyclization, shares the 3-methyl-dihydroisoquinoline moiety but lacks the quinoline core. The absence of quinoline reduces planarity and likely diminishes interactions with aromatic-dependent enzymes or receptors .

Biological Activity

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against different diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C19_{19}H16_{16}N2_2. The compound features a quinoline moiety linked to a 3,4-dihydroisoquinoline structure, which is significant for its biological properties.

Anticancer Activity

Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit promising anticancer effects. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
Compound 6a-1MCF-7 (breast cancer)10.3Inhibition of cell proliferation
Compound 6a-2A549 (lung cancer)12.5Induction of apoptosis
Compound 6a-9SKOV-3 (ovarian cancer)13.2Modulation of signaling pathways

These compounds have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated using PC12 cell models. In vitro studies indicated that this compound could protect against glucocorticoid-induced neuronal damage:

Compound Model Effect
Compound 6a-1PC12 CellsReduced corticosterone-induced lesions
Compound 6a-2PC12 CellsEnhanced neuronal survival

Mechanistic studies suggest that these compounds may exert their neuroprotective effects by modulating oxidative stress and inflammatory responses .

Antimicrobial Activity

In addition to anticancer and neuroprotective properties, some derivatives of this compound have demonstrated antimicrobial activity. For example, certain isoquinoline derivatives were found to exhibit significant antifungal activity against pathogens like Pythium recalcitrans, with a preventive efficacy reaching up to 96.5% .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the functional groups that enhance the biological activity of these compounds. The presence of a carboxyl group at the C4 position and specific substitutions on the quinoline ring are essential for maximizing efficacy against cancer cells and pathogens .

Case Studies

  • Anticancer Study : A series of synthesized compounds were tested against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
  • Neuroprotection Study : In vivo tests employing forced swim tests demonstrated that certain derivatives significantly reduced immobility time in stressed rats compared to controls, suggesting antidepressant-like effects alongside neuroprotection .

Q & A

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer : Introduce fluorine atoms at metabolically vulnerable positions (e.g., C-4 of quinoline) to block CYP450 oxidation. Deuterium labeling at benzylic positions (e.g., 3,4-dihydroisoquinoline methyl groups) slows degradation, as seen in fluorinated analogs . In vitro microsomal assays (human liver microsomes) validate stability improvements.

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